Cas no 681279-61-8 (ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate)

Ethyl 4-(2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido)benzoate is a synthetic organic compound featuring a multifunctional structure combining an indole core, a sulfanylacetamide linker, and a benzoate ester group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The presence of the 2,5-dimethylphenylmethyl moiety enhances lipophilicity, while the sulfanylacetamide group offers reactivity for further derivatization. The ethyl benzoate ester improves solubility in organic solvents, facilitating formulation and handling. Its structural complexity allows for exploration in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's synthetic versatility makes it a valuable intermediate for developing novel therapeutic agents.
ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate structure
681279-61-8 structure
商品名:ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate
CAS番号:681279-61-8
MF:C28H28N2O3S
メガワット:472.598526000977
CID:6519846

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate
    • Benzoic acid, 4-[[2-[[1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl]thio]acetyl]amino]-, ethyl ester
    • インチ: 1S/C28H28N2O3S/c1-4-33-28(32)21-11-13-23(14-12-21)29-27(31)18-34-26-17-30(25-8-6-5-7-24(25)26)16-22-15-19(2)9-10-20(22)3/h5-15,17H,4,16,18H2,1-3H3,(H,29,31)
    • InChIKey: AUWPOBMAKPCDSJ-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)C1=CC=C(NC(CSC2C3=C(N(CC4=CC(C)=CC=C4C)C=2)C=CC=C3)=O)C=C1

じっけんとくせい

  • 密度みつど: 1.18±0.1 g/cm3(Predicted)
  • ふってん: 706.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): 13.15±0.70(Predicted)

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0545-0707-15mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0545-0707-30mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0545-0707-40mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0545-0707-10μmol
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0545-0707-3mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0545-0707-25mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0545-0707-2μmol
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0545-0707-4mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0545-0707-5mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0545-0707-10mg
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
681279-61-8 90%+
10mg
$79.0 2023-05-17

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 関連文献

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoateに関する追加情報

Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate: A Comprehensive Overview

Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate, identified by the CAS number 681279-61-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzoate ester group, an acetamide moiety, and an indole derivative substituted with a dimethylphenyl group. The presence of these functional groups makes it a versatile molecule for research and development in the fields of organic chemistry and drug design.

The indole ring system in this compound is particularly noteworthy due to its widespread presence in natural products and its role in numerous pharmacologically active agents. The substitution pattern on the indole ring—specifically the methyl group attached to the nitrogen atom and the sulfanyl (sulfur-containing) group—contributes to the molecule's unique electronic properties and reactivity. Recent studies have highlighted the importance of such substitutions in modulating the bioavailability and pharmacokinetics of indole-based drugs.

One of the most promising applications of Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate lies in its potential as a precursor for more complex molecules. Its structure allows for further functionalization at multiple sites, enabling chemists to explore its utility in synthesizing bioactive compounds with enhanced therapeutic profiles. For instance, modifications to the benzoate ester or acetamide groups could lead to derivatives with improved solubility or targeting capabilities.

From a synthetic standpoint, the preparation of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and esterifications. The synthesis pathway is designed to maximize yield while maintaining the integrity of the sensitive functional groups. Researchers have demonstrated that optimizing reaction conditions—such as temperature, solvent choice, and catalyst selection—can significantly influence the overall efficiency of the synthesis process.

In terms of biological activity, Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate has shown potential in preliminary assays targeting specific enzymes and receptors. Its ability to interact with these biological targets suggests that it could serve as a lead compound for developing novel therapeutic agents. However, further studies are required to fully understand its mechanism of action and safety profile.

Recent advancements in computational chemistry have also provided valuable insights into the molecular properties of this compound. Through molecular docking studies and quantum mechanical calculations, researchers have been able to predict how this molecule might bind to various protein targets. These computational tools are proving invaluable in guiding experimental efforts and accelerating drug discovery workflows.

In conclusion, Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate (CAS No. 681279-61-8) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial development.

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